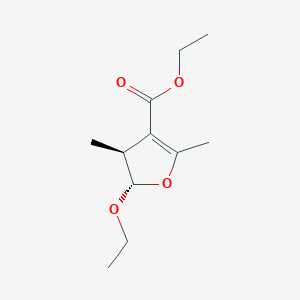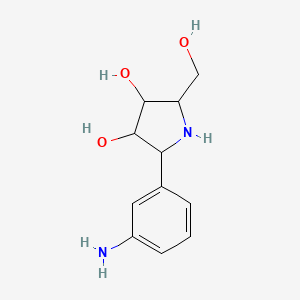
(S)-Isothipendyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Isothipendyl is a chiral antihistamine compound that belongs to the class of first-generation antihistamines. It is primarily used to treat allergic reactions by blocking histamine receptors. The compound is known for its sedative properties and is often used in formulations to alleviate symptoms of allergies, such as itching, swelling, and rashes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Isothipendyl typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate thiophene derivative.
Alkylation: The thiophene derivative undergoes alkylation with a suitable alkyl halide under basic conditions to form the intermediate compound.
Cyclization: The intermediate is then cyclized using a Lewis acid catalyst to form the desired this compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high yield and purity. The process includes:
Batch Reactors: Utilizing batch reactors for controlled reaction conditions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the consistency and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: (S)-Isothipendyl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a nucleophile.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted thiophene derivatives.
Applications De Recherche Scientifique
(S)-Isothipendyl has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying the reactivity of thiophene derivatives.
Biology: Investigated for its effects on histamine receptors and its potential use in treating allergic reactions.
Medicine: Used in the development of antihistamine formulations for treating allergies.
Industry: Employed in the production of pharmaceutical formulations and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
(S)-Isothipendyl exerts its effects by blocking histamine H1 receptors, thereby preventing the action of histamine, a compound responsible for allergic reactions. The molecular targets include histamine receptors on the surface of cells, and the pathways involved are related to the inhibition of histamine-induced signaling, leading to reduced symptoms of allergies.
Comparaison Avec Des Composés Similaires
Diphenhydramine: Another first-generation antihistamine with similar sedative properties.
Chlorpheniramine: Known for its antihistamine effects but with less sedative action compared to (S)-Isothipendyl.
Promethazine: A first-generation antihistamine with strong sedative effects.
Uniqueness: this compound is unique due to its specific chiral configuration, which can influence its binding affinity to histamine receptors and its overall pharmacological profile. Its sedative properties are also more pronounced compared to some other first-generation antihistamines.
Propriétés
Numéro CAS |
183287-72-1 |
|---|---|
Formule moléculaire |
C24H24NOP |
Poids moléculaire |
0 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




